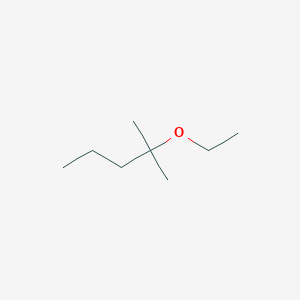

2-Ethoxy-2-methylpentane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

203799-93-3 |

|---|---|

Molekularformel |

C8H18O |

Molekulargewicht |

130.23 g/mol |

IUPAC-Name |

2-ethoxy-2-methylpentane |

InChI |

InChI=1S/C8H18O/c1-5-7-8(3,4)9-6-2/h5-7H2,1-4H3 |

InChI-Schlüssel |

YTBQUXBYIBRJNI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)(C)OCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 2-Ethoxy-2-methylpentane via Williamson Ether Synthesis: A Technical Guide

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers. This guide provides an in-depth technical overview of the synthesis of 2-ethoxy-2-methylpentane, a tertiary ether. A critical analysis of the two possible retrosynthetic pathways is presented, emphasizing the selection of appropriate reagents to favor the desired S(_N)2 substitution mechanism and avoid the competing E2 elimination pathway. This document outlines a detailed experimental protocol for the viable synthetic route, summarizes key quantitative data for all relevant compounds, and includes workflow diagrams to illustrate the chemical logic and experimental procedure.

Introduction to Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust and widely used method for preparing ethers. The reaction typically involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion.[1] This process proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where the alkoxide attacks the carbon atom bearing the leaving group in a single, concerted step.[1][2]

The efficiency of the Williamson synthesis is highly dependent on the structure of the reactants. The S(_N)2 mechanism is sensitive to steric hindrance at the electrophilic carbon center.[2] Consequently, the reaction is most successful with methyl and primary alkyl halides.[2] Secondary alkyl halides can undergo both substitution and a competing bimolecular elimination (E2) reaction, often resulting in a mixture of products.[2] With tertiary alkyl halides, the steric hindrance is so significant that the E2 elimination pathway predominates, yielding almost exclusively alkene products.[2][3]

Synthetic Strategy for this compound

The synthesis of the tertiary ether this compound presents two theoretical retrosynthetic pathways. The selection of the correct pathway is critical to the success of the synthesis.

Pathway A (Disfavored): Tertiary Halide + Primary Alkoxide

-

Reactants: 2-chloro-2-methylpentane (B1597335) and sodium ethoxide.

-

Analysis: In this route, the nucleophile (ethoxide) is a strong base, and the substrate is a sterically hindered tertiary alkyl halide.[4] This combination strongly favors the E2 elimination mechanism over the S(_N)2 substitution.[2][5] The ethoxide ion acts as a base, abstracting a proton from a carbon adjacent to the carbon-chlorine bond, leading to the formation of alkenes (2-methyl-2-pentene and 2-methyl-1-pentene) as the major products.[6] Therefore, this pathway is not a viable method for synthesizing this compound.

Pathway B (Favored): Primary Halide + Tertiary Alkoxide

-

Reactants: An ethyl halide (e.g., bromoethane) and sodium 2-methyl-2-pentoxide.

-

Analysis: This pathway utilizes a primary alkyl halide, which is an ideal substrate for the S(_N)2 reaction due to minimal steric hindrance.[7][8] The nucleophile is a tertiary alkoxide, which, while sterically bulky, can effectively attack the unhindered primary carbon of the ethyl halide.[9] This strategic choice minimizes the competing elimination reaction and leads to the desired ether product.[7] The required tertiary alkoxide, sodium 2-methyl-2-pentoxide, can be readily prepared in situ by deprotonating the corresponding alcohol, 2-methyl-2-pentanol (B124083), with a strong, non-nucleophilic base such as sodium hydride (NaH).[10]

The following diagram illustrates the two potential synthetic pathways and their outcomes.

Data Presentation

Quantitative data for the key compounds involved in the synthesis are summarized in the tables below.

Table 1: Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methyl-2-pentanol | 102.17 | 120-122[11] | 0.835[7][12] |

| Bromoethane | 108.97 | 38.0-38.8[3] | 1.46[2][3] |

| This compound | 130.23[13] | N/A | N/A |

| 2-Chloro-2-methylpentane | 120.62 | 114.4[4][14] | 0.86[4][14] |

| Sodium Ethoxide | 68.05 | 260 (decomposes)[15] | 0.868 (solution)[8][15] |

Table 2: Comparison of Synthetic Pathways

| Pathway | Substrate | Nucleophile/Base | Primary Mechanism | Major Product(s) | Feasibility |

| A | 2-Chloro-2-methylpentane (Tertiary) | Sodium Ethoxide | E2 Elimination | Alkenes | Very Low |

| B | Bromoethane (Primary) | Sodium 2-Methyl-2-pentoxide | S(_N)2 Substitution | Ether | High |

Experimental Protocol (Favored Pathway B)

This section provides a representative experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere (e.g., nitrogen or argon).

-

Bromoethane is volatile and a suspected carcinogen.[2]

-

Anhydrous solvents are critical for the success of this reaction.

-

All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 1: Formation of Sodium 2-Methyl-2-pentoxide

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel.

-

Under a dry, inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask.

-

Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, and carefully decant the hexane.

-

Add anhydrous tetrahydrofuran (B95107) (THF) to the flask to create a slurry.

-

Slowly add a solution of 2-methyl-2-pentanol (1.0 equivalent) in anhydrous THF to the NaH slurry via the dropping funnel over 30 minutes. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the alkoxide.

-

Allow the resulting grey suspension of sodium 2-methyl-2-pentoxide to cool to room temperature.

Step 2: Synthesis of this compound

-

Slowly add bromoethane (1.05 equivalents) to the cooled alkoxide suspension via the dropping funnel.

-

Once the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to 0 °C in an ice bath.

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly adding water to decompose any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO(_4)), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

The following diagram outlines the experimental workflow.

Conclusion

The successful synthesis of this compound via the Williamson ether synthesis is critically dependent on the correct choice of reagents to favor the S(_N)2 mechanism. The reaction of a primary alkyl halide (bromoethane) with a tertiary alkoxide (sodium 2-methyl-2-pentoxide) provides a viable and efficient route to the desired product. The alternative pathway, using a tertiary alkyl halide and a primary alkoxide, is prone to E2 elimination and should be avoided. The provided protocol offers a comprehensive framework for the laboratory preparation of this tertiary ether, emphasizing safe handling and standard purification techniques.

References

- 1. Solid Sodium Ethoxide -SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]

- 2. Bromoethane - SYNTHETIKA [synthetikaeu.com]

- 3. Bromoethane - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. 74-96-4 CAS MSDS (Bromoethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ez.restek.com [ez.restek.com]

- 7. echemi.com [echemi.com]

- 8. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]

- 9. 2-chloro-2-methylpentane [stenutz.eu]

- 10. 2-Ethoxypentane Supplier|CAS 1817-89-6|C7H16O [benchchem.com]

- 11. 2-METHYL-2-PENTANOL | 590-36-3 [chemicalbook.com]

- 12. 2-Methyl-2-pentanol [chembk.com]

- 13. This compound | C8H18O | CID 22000984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Sodium ethoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Ethoxy-2-methylpentane. The information is compiled from various chemical databases and literature sources, offering a valuable resource for professionals in research and development.

Chemical Identity and Computed Properties

This compound, a tertiary ether, is identified by the following descriptors:

-

IUPAC Name: this compound[1]

-

CAS Number: 203799-93-3[1]

-

Molecular Formula: C₈H₁₈O[1]

-

Molecular Weight: 130.23 g/mol [1]

-

Canonical SMILES: CCCC(C)(C)OCC[1]

-

InChI Key: YTBQUXBYIBRJNI-UHFFFAOYSA-N[1]

Computed Physical and Chemical Properties

The following table summarizes the key computed physical and chemical properties of this compound, providing valuable insights into its behavior.

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 130.135765193 | PubChem[1] |

| Monoisotopic Mass | 130.135765193 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

Experimental Data

While specific experimental data for this compound is limited in publicly available literature, properties can be estimated based on similar compounds and general principles of organic chemistry.

Physical Properties (Estimated)

The following physical properties are estimated based on trends observed for similar ethers.

| Property | Estimated Value | Notes |

| Boiling Point | 120-130 °C | Ethers have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding. The boiling point is expected to be slightly higher than that of smaller analogues like 2-ethoxy-2-methylbutane (B166765) (102 °C). |

| Melting Point | < -50 °C | Aliphatic ethers with branching typically have low melting points. |

| Density | ~0.76 g/cm³ | The density is expected to be slightly less than that of water. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, and acetone. Ethers can act as hydrogen bond acceptors, leading to some solubility in protic solvents. |

Synthesis and Purification

Williamson Ether Synthesis

This compound is most commonly synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this tertiary ether, the preferred route involves the reaction of the sodium alkoxide of 2-methyl-2-pentanol (B124083) with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This pathway is favored to avoid elimination side reactions that would occur if a tertiary halide were used.

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is cautiously added to an excess of dry 2-methyl-2-pentanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed until all the sodium has reacted, forming sodium 2-methyl-2-pentoxide.

-

Ether Formation: Ethyl bromide (or ethyl iodide) is then added dropwise to the solution of the alkoxide. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Chemical Reactivity

Acidic Cleavage

Ethers are generally unreactive towards many reagents but can be cleaved by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). Due to the presence of a tertiary carbon atom attached to the ether oxygen, the cleavage of this compound is expected to proceed via an Sₙ1 or E1 mechanism. The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (ethanol). The resulting tertiary carbocation can then be attacked by the bromide ion to form 2-bromo-2-methylpentane (B146041) or undergo elimination to form 2-methyl-2-pentene.

A solution of this compound in a suitable solvent (e.g., glacial acetic acid) is treated with a concentrated aqueous solution of hydrobromic acid. The mixture is heated under reflux for several hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed with a sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate. The products can be isolated and identified by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons of the ethyl group, shifted downfield due to the adjacent oxygen atom (typically in the 3.4-4.5 ppm range).

-

Signals for the methyl and methylene protons of the pentyl group, with those closer to the ether linkage appearing further downfield.

-

A singlet for the methyl group at the C2 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbons directly bonded to the oxygen atom (the methylene carbon of the ethyl group and the C2 of the pentyl group) are expected to be the most deshielded, appearing in the 50-80 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations. The most characteristic feature for an aliphatic ether is a strong C-O stretching absorption in the fingerprint region, typically around 1050-1150 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a weak or absent molecular ion peak (m/z = 130). Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. The fragmentation of the tertiary ether would likely lead to the formation of a stable tertiary carbocation. A prominent peak at m/z 101, corresponding to the loss of an ethyl group, is anticipated.

Stability and Storage

Ethers are known to form explosive peroxides upon exposure to air and light over time. Therefore, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to periodically test for the presence of peroxides, especially before distillation. Commercial samples may contain inhibitors such as butylated hydroxytoluene (BHT) to prevent peroxide formation.

References

"2-Ethoxy-2-methylpentane CAS number and molecular structure"

An In-depth Technical Guide to 2-Ethoxy-2-methylpentane

This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its logical synthesis pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is a tertiary ether. Its structure consists of a pentane (B18724) backbone with a methyl and an ethoxy substituent both attached to the second carbon atom.

CAS Number: 203799-93-3[1]

Molecular Formula: C₈H₁₈O[1]

IUPAC Name: this compound[1]

Synonyms: Ethyl t-hexyl ether, t-hexyl-ethyl-ether[1]

Molecular Structure: The molecular structure is characterized by a central carbon atom bonded to a methyl group, an ethoxy group, and the rest of the pentyl chain.[2]

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. Experimental data is not widely available in the public domain.

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 130.135765193 Da | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 68.9 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Synthesis of this compound

The most common and logical method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[4][5][6] For the synthesis of a tertiary ether like this compound, it is crucial to use a tertiary alkoxide and a primary alkyl halide to avoid elimination reactions.[6]

Synthesis Pathway

The synthesis involves two main reactants: the sodium salt of 2-methyl-2-pentanol (B124083) (sodium 2-methylpentan-2-oxide) and an ethyl halide (e.g., ethyl bromide).

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis.

Materials:

-

2-methyl-2-pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromide (Bromoethane)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Alkoxide:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Slowly add a solution of 2-methyl-2-pentanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel. The addition should be done at a rate that maintains a gentle evolution of hydrogen gas.

-

After the addition is complete, stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-methylpentan-2-oxide.

-

-

Williamson Ether Synthesis Reaction:

-

Cool the freshly prepared alkoxide solution in an ice bath.

-

Slowly add ethyl bromide (1.2 equivalents) to the cooled alkoxide solution via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by fractional distillation.

-

Applications in Research and Drug Development

While ethers are generally useful as solvents in organic synthesis, there is a notable absence of specific, documented applications of this compound in the manufacturing of active pharmaceutical ingredients (APIs) in publicly available literature.[7] Its properties suggest potential utility as a non-polar aprotic solvent. However, for drug development professionals, it should be noted that this compound is not a commonly utilized building block or intermediate in the pharmaceutical industry at present.[7]

Safety Information

Ethers as a class of compounds can form explosive peroxides upon exposure to air and light. Therefore, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. It is expected to be a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

References

- 1. This compound | C8H18O | CID 22000984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Write the structure of the compound this compound. | Filo [askfilo.com]

- 3. brainly.in [brainly.in]

- 4. sarthaks.com [sarthaks.com]

- 5. allen.in [allen.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Ethoxy-2-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Ethoxy-2-methylpentane, a tertiary ether with the molecular formula C₈H₁₈O. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a valuable reference for researchers in compound identification, structural elucidation, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. These predictions are derived from the known spectral characteristics of ethers and data from analogous structures, such as tert-amyl ethyl ether.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.4 - 1.6 | Triplet of Quartets or Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-CH₃ |

| ~1.2 - 1.4 | Sextet or Multiplet (m) | 2H | -CH₂ -CH₂-CH₃ |

| ~1.1 - 1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.0 - 1.1 | Singlet (s) | 6H | -C(CH₃ )₂- |

| ~0.8 - 0.9 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~75 - 80 | C -O (quaternary) |

| ~58 - 62 | -O-CH₂ -CH₃ |

| ~40 - 45 | -CH₂ -CH₂-CH₃ |

| ~25 - 30 | -C(CH₃ )₂- |

| ~16 - 20 | -CH₂-CH₂ -CH₃ |

| ~14 - 16 | -O-CH₂-CH₃ |

| ~14 | -CH₂-CH₂-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2950 | Strong | C-H stretch (sp³ asymmetric) |

| 2870 - 2850 | Strong | C-H stretch (sp³ symmetric) |

| 1470 - 1450 | Medium | C-H bend (methylene and methyl) |

| 1385 - 1365 | Medium | C-H bend (gem-dimethyl) |

| ~1120 | Strong, Broad | C-O-C stretch (asymmetric)[1][2][3][4] |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 130 | Very Low / Absent | [M]⁺ (Molecular Ion) |

| 115 | Low | [M - CH₃]⁺ |

| 101 | High | [M - C₂H₅]⁺ (α-cleavage) |

| 87 | Moderate | [M - C₃H₇]⁺ (α-cleavage) |

| 73 | High | [C₄H₉O]⁺ |

| 59 | Moderate | [C₃H₇O]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring NMR, IR, and MS data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters include an appropriate spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons, and the splitting patterns (multiplicity) are analyzed to deduce proton-proton coupling.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

-

Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak (if present) indicates the molecular weight of the compound. The fragmentation pattern provides structural information based on the characteristic cleavage of chemical bonds. The fragmentation of ethers is often characterized by α-cleavage, where the bond adjacent to the oxygen atom breaks.[5][6]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

- 1. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 6. GCMS Section 6.13 [people.whitman.edu]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethoxy-2-methylpentane and its Isomer 2-Ethoxy-2-methylbutane

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental thermodynamic data for 2-Ethoxy-2-methylpentane is scarce in publicly available literature. This guide utilizes its closely related structural isomer, 2-Ethoxy-2-methylbutane (also known as tert-Amyl Ethyl Ether or TAEE), as a surrogate to provide a comprehensive overview of the expected thermodynamic properties and the experimental techniques used for their determination. TAEE shares key structural similarities, making its data a valuable reference point.

Introduction

Ethers are a class of organic compounds with wide applications in the chemical and pharmaceutical industries, primarily as solvents. Their thermodynamic properties are crucial for process design, safety analysis, and understanding their behavior in various chemical systems. This guide provides a detailed examination of the thermodynamic properties of tertiary ethers, with a specific focus on data available for 2-Ethoxy-2-methylbutane as a proxy for this compound.

Core Thermodynamic Properties of 2-Ethoxy-2-methylbutane

The following tables summarize the key thermodynamic data for 2-Ethoxy-2-methylbutane, offering a baseline for understanding the properties of this compound.

Table 1: Enthalpy of Formation and Reaction

| Property | Value | Units | Reference |

| Enthalpy of Formation (Liquid, 298.15 K) | -379.8 ± 1.4 | kJ/mol | Sharonov, Rozhnov, et al., 1995[1] |

| Enthalpy of Reaction: 2-Methyl-1-butene + Ethanol | -35.2 ± 5.8 | kJ/mol | Rihko, Linnekoski, et al., 1994[2] |

| Enthalpy of Reaction: 2-Methyl-2-butene + Ethanol | -27.3 ± 6.7 | kJ/mol | Rihko, Linnekoski, et al., 1994[2] |

Table 2: Heat Capacity and Other Physical Properties

| Property | Value | Units | Reference |

| Liquid Phase Heat Capacity (298 K) | 243 | J/mol·K | Evans and Edlund, 1936[1] |

| Molecular Weight | 116.2013 | g/mol | - |

| CAS Registry Number | 919-94-8 | - | - |

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of ethers involves several key experimental techniques. The following sections detail the generalized methodologies for these measurements.

3.1. Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like an ether is typically determined indirectly through combustion calorimetry.

-

Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during this exothermic reaction is measured.

-

Apparatus: A bomb calorimeter consists of a high-strength, sealed "bomb" where the combustion occurs, a surrounding water bath of known volume, a stirrer, and a high-precision thermometer.

-

Procedure:

-

A precisely weighed sample of the ether is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in the water bath, and the initial temperature is recorded.

-

The sample is ignited electrically.

-

The temperature of the water bath is monitored until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Using Hess's Law, the standard enthalpy of formation of the ether is then calculated from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the measured heat of combustion.

3.2. Determination of Liquid Heat Capacity by Calorimetry

Several calorimetric methods can be employed to measure the heat capacity of liquids.

-

Adiabatic Calorimetry:

-

Principle: A known quantity of heat is supplied to a thermally isolated sample, and the resulting temperature change is measured.

-

Procedure: The liquid sample is placed in a calorimeter that is designed to minimize heat exchange with the surroundings. A measured amount of electrical energy is passed through a heater immersed in the liquid, and the temperature increase is recorded.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Procedure: A small, precisely weighed sample of the ether and a reference material (often an empty pan) are heated at a constant rate. The difference in heat flow to the sample and reference is recorded. This differential heat flow is proportional to the heat capacity of the sample.

-

3.3. Determination of Vapor Pressure

The vapor pressure of a liquid is a critical property for understanding its volatility and phase behavior.

-

Static Method:

-

Principle: The liquid is placed in a sealed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature.

-

Procedure: A sample of the ether is introduced into a thermostatted vessel connected to a pressure measuring device (e.g., a manometer). The system is allowed to reach thermal and phase equilibrium, and the pressure is recorded. This is repeated at various temperatures.

-

-

Dynamic Method (Boiling Point Method):

-

Principle: The boiling temperature of the liquid is measured at different externally applied pressures. The vapor pressure is equal to the external pressure at the boiling point.

-

Procedure: The liquid is heated in an ebulliometer, and the temperature at which it boils is recorded for a given system pressure. The pressure is then varied, and the corresponding boiling points are measured.

-

Visualizing Experimental Workflows

4.1. Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

4.2. Workflow for Vapor Pressure Measurement (Static Method)

Caption: Workflow for determining vapor pressure using the static method.

Conclusion

While direct experimental data for this compound remains elusive, the thermodynamic properties of its close isomer, 2-Ethoxy-2-methylbutane, provide a robust foundation for estimation and comparison. The experimental protocols outlined in this guide are standard, reliable methods for determining the key thermodynamic parameters for this class of ethers. For researchers and professionals in drug development, a thorough understanding of these properties and their measurement is essential for process optimization, safety, and formulation design. It is recommended that for any critical applications, direct experimental determination of the thermodynamic properties of this compound be undertaken.

References

A Technical Guide to the Solubility of 2-Ethoxy-2-methylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-2-methylpentane, a tertiary ether. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of chemical solubility, data from analogous compounds, and detailed hypothetical experimental protocols to serve as a robust resource for laboratory and research applications.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.[1] Ethers are considered weakly polar compounds, capable of acting as hydrogen bond acceptors via their oxygen atom.[2][3][4] Their solubility is therefore largely dictated by the polarity and hydrogen bonding capabilities of the solvent. This compound, with its ether functional group and significant alkyl chain, is expected to be highly miscible with a wide range of nonpolar and weakly polar organic solvents. Its solubility in polar solvents is predicted to be more limited, particularly in polar protic solvents where strong solvent-solvent interactions (like hydrogen bonding) may dominate.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by solvent type.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Miscible | Both solute and solvent are nonpolar, leading to favorable van der Waals interactions. |

| Toluene | Miscible | Similar nonpolar characteristics allow for effective dissolution. | |

| Polar Aprotic | Acetone (B3395972) | Miscible | The moderate polarity of acetone and its inability to donate hydrogen bonds allows for good miscibility with the weakly polar ether. |

| Tetrahydrofuran (THF) | Miscible | As an ether itself, THF shares similar intermolecular forces with this compound, ensuring complete miscibility. | |

| Dichloromethane (DCM) | Miscible | The dipole moment of DCM facilitates the dissolution of the weakly polar ether. | |

| Polar Protic | Ethanol (B145695) | Soluble | Ethanol can act as a hydrogen bond donor to the ether oxygen, promoting solubility. However, the nonpolar alkyl groups of both molecules also contribute to miscibility. |

| Methanol (B129727) | Moderately Soluble | Similar to ethanol, but the smaller size and higher polarity of methanol might lead to slightly reduced solubility compared to ethanol due to stronger self-association of methanol molecules. | |

| Water | Sparingly Soluble | The dominant and strong hydrogen bonding network of water makes it a poor solvent for the largely nonpolar this compound, despite the ether's ability to accept a hydrogen bond.[2] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Glass vials with airtight caps

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of glass vials. The presence of a distinct second phase of the ether confirms that the solution is saturated.

-

Securely cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent.[7] Preliminary studies should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the phases to separate.

-

Carefully withdraw an aliquot of the solvent phase using a syringe, ensuring no part of the undissolved ether phase is collected.

-

Filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.

-

Record the mass of the collected sample.

-

Dilute the sample to a known volume with the same organic solvent.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the respective organic solvent.

-

Analyze the calibration standards and the prepared sample using GC-FID or another suitable analytical technique.

-

Construct a calibration curve and determine the concentration of this compound in the collected sample.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL, mol/L, or as a mole fraction.

-

Visualizing Methodologies and Interactions

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Intermolecular Interactions

The solubility of this compound is governed by the intermolecular forces between it and the solvent molecules. The diagram below conceptualizes these interactions.

Caption: Intermolecular forces between this compound and solvent types.

References

2-Ethoxy-2-methylpentane: A Tertiary Ether in Focus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tertiary ethers represent a significant structural motif in medicinal chemistry, offering a unique combination of physicochemical properties that can be strategically employed in drug design. Their inherent steric bulk and lack of an alpha-hydrogen contribute to enhanced metabolic stability, a crucial attribute for the development of robust drug candidates. This technical guide provides an in-depth examination of 2-ethoxy-2-methylpentane, a representative acyclic tertiary ether. The document outlines its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it delves into the broader applications of tertiary ethers in drug development, highlighting their role in modulating key pharmacokinetic and pharmacodynamic parameters. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and scientists in the pharmaceutical and allied industries.

Physicochemical Properties of this compound

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For this compound, a combination of computed and estimated experimental values for analogous compounds provides insight into its characteristics.

| Property | Value (Computed/Estimated) | Reference/Analogue |

| Molecular Formula | C₈H₁₈O | - |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| Boiling Point | ~120-130 °C (Estimated) | Based on similar ethers |

| Density | ~0.77 g/cm³ (Estimated) | Analogy to 2-ethoxy-2-methylbutane[1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | General property of ethers[2] |

| LogP (Octanol-Water) | 2.3 (Computed) | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 0 | --INVALID-LINK-- |

Synthesis of this compound

The most common and effective method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[3][4][5][6] This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[3][4] To synthesize a tertiary ether, it is crucial to use a tertiary alkoxide and a primary alkyl halide to avoid elimination side reactions that are prevalent when using tertiary alkyl halides.[3][4]

Synthetic Pathway

The synthesis of this compound via the Williamson ether synthesis involves two main steps: the formation of the tertiary alkoxide from 2-methyl-2-pentanol (B124083), followed by its reaction with a primary ethyl halide.

Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of a tertiary ether.

Materials:

-

2-methyl-2-pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Alkoxide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Slowly add a solution of 2-methyl-2-pentanol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Sₙ2 Reaction:

-

Cool the freshly prepared sodium 2-methyl-2-pentoxide solution to 0 °C.

-

Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The expected spectroscopic data for this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy and the 2-methylpentyl groups. Protons on the carbon adjacent to the ether oxygen will be deshielded and appear downfield.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atoms directly bonded to the oxygen will be significantly deshielded.[7]

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -O-C H₂-CH₃ | ~3.3 (quartet) | ~58-65 |

| -O-CH₂-CH₃ | ~1.1 (triplet) | ~15 |

| C -(CH₃)₂- | - | ~75 (quaternary) |

| C-(CH₃ )₂- | ~1.1 (singlet) | ~25 |

| -CH₂ -CH₂-CH₃ | ~1.4 (multiplet) | ~40 |

| -CH₂-CH₂ -CH₃ | ~1.3 (multiplet) | ~17 |

| -CH₂-CH₂-CH₃ | ~0.9 (triplet) | ~14 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 130. The fragmentation pattern will be characteristic of ethers, with common fragmentation pathways including α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[8]

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption band in the region of 1050-1150 cm⁻¹.[7][9] The absence of a broad O-H stretching band around 3300 cm⁻¹ and a C=O stretching band around 1710 cm⁻¹ would confirm the presence of an ether functionality and the absence of alcohol or carbonyl impurities.

Tertiary Ethers in Drug Development

The incorporation of a tertiary ether moiety into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties.

Metabolic Stability

A significant advantage of tertiary ethers in drug design is their enhanced metabolic stability.[10] Cytochrome P450 enzymes, which are responsible for the metabolism of many drugs, often act by oxidizing C-H bonds. Tertiary ethers lack a hydrogen atom on the α-carbon, making them resistant to oxidative metabolism at this position. This increased stability can lead to a longer half-life and improved bioavailability of the drug. The steric hindrance provided by the tertiary center can also shield adjacent parts of the molecule from metabolic attack.[11]

Modulation of Physicochemical Properties

The ether oxygen can act as a hydrogen bond acceptor, which can influence the solubility and binding of a drug to its target.[2] The introduction of an ether can also modulate the lipophilicity (LogP) of a molecule, which is a critical parameter for its ability to cross cell membranes.[12][13] By carefully selecting the alkyl groups of the ether, medicinal chemists can fine-tune the lipophilicity to achieve the desired balance between permeability and solubility.

Conclusion

This compound serves as a valuable model for understanding the synthesis, properties, and applications of tertiary ethers. The Williamson ether synthesis provides a reliable route for their preparation, and their spectroscopic characteristics are well-defined. For drug development professionals, the strategic incorporation of tertiary ethers offers a powerful tool to enhance metabolic stability and fine-tune the physicochemical properties of lead compounds, ultimately contributing to the design of safer and more effective medicines. This guide provides a foundational resource for further exploration and application of this important class of molecules.

References

- 1. 2-ethoxy-2-methylbutane [stenutz.eu]

- 2. labinsights.nl [labinsights.nl]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Reactivity of 2-Ethoxy-2-methylpentane with Strong Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the tertiary ether, 2-ethoxy-2-methylpentane, with strong acids. Ethers are generally considered stable and unreactive, making them suitable as solvents in a variety of chemical reactions. However, under strongly acidic conditions, they undergo cleavage. For tertiary ethers such as this compound, this cleavage proceeds readily via unimolecular (SN1) or elimination (E1) pathways due to the formation of a stable tertiary carbocation intermediate. This guide will delve into the underlying reaction mechanisms, present illustrative quantitative data on reaction kinetics and product distribution based on analogous compounds, and provide detailed experimental protocols for studying these reactions. The information is intended to be a valuable resource for researchers in organic synthesis, drug development, and other fields where understanding the stability and reactivity of ether linkages is critical.

Introduction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their general lack of reactivity towards many reagents makes them excellent solvents for a wide range of chemical transformations.[1][2] However, the ether C-O bond can be cleaved under forcing conditions, most notably in the presence of strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI).[1] The reactivity of an ether towards acidic cleavage is highly dependent on the nature of the alkyl groups attached to the oxygen atom.

This compound is a tertiary ether. The presence of a tertiary carbon atom bonded to the ether oxygen significantly influences its reactivity. Unlike primary and secondary ethers which typically undergo cleavage via a bimolecular nucleophilic substitution (SN2) mechanism, tertiary ethers react through pathways involving a carbocation intermediate.[3][4] This guide will explore the nuances of these reactions for this compound.

Reaction Mechanisms

The reaction of this compound with a strong acid (HX) proceeds in a stepwise manner. The initial and rapid step is the protonation of the ether oxygen by the strong acid to form an oxonium ion. This protonation converts the ethoxy group into a good leaving group (ethanol).

SN1 (Substitution Nucleophilic Unimolecular) Mechanism

Following protonation, the C-O bond can cleave heterolytically to form a stable tertiary carbocation and an ethanol (B145695) molecule. This step is the rate-determining step of the SN1 pathway. The resulting carbocation is then rapidly attacked by the halide anion (X⁻) from the strong acid to yield the tertiary alkyl halide.

Caption: SN1 reaction pathway for the cleavage of this compound.

E1 (Elimination Unimolecular) Mechanism

In competition with the SN1 pathway, the tertiary carbocation intermediate can also undergo an E1 elimination reaction. In this pathway, a proton is abstracted from a carbon atom adjacent to the positively charged carbon by a weak base (such as the solvent or the conjugate base of the acid). This results in the formation of an alkene. The reaction of this compound can yield a mixture of alkene isomers, with the most substituted alkene generally being the major product according to Zaitsev's rule.

Caption: E1 reaction pathway competing with the SN1 mechanism.

Quantitative Data

Illustrative Reaction Rate Constants

The rate of cleavage of tertiary ethers is dependent on the acid concentration, temperature, and the nature of the solvent. The following table provides hypothetical pseudo-first-order rate constants for the cleavage of a tertiary ether under different conditions.

| Strong Acid | Concentration (M) | Temperature (°C) | Solvent | Hypothetical k (s⁻¹) |

| HBr | 1.0 | 25 | Acetic Acid | 1.5 x 10⁻⁵ |

| HBr | 1.0 | 50 | Acetic Acid | 2.8 x 10⁻⁴ |

| HI | 1.0 | 25 | Acetic Acid | 3.2 x 10⁻⁵ |

| H₂SO₄ | 1.0 | 50 | Water | 8.9 x 10⁻⁶ |

Table 1: Hypothetical pseudo-first-order rate constants for the acid-catalyzed cleavage of a tertiary ether.

Illustrative Product Distribution

The ratio of substitution (SN1) to elimination (E1) products is influenced by the nucleophilicity of the acid's conjugate base and the reaction temperature.

| Strong Acid | Temperature (°C) | SN1 Product (%) | E1 Products (%) |

| HBr | 25 | 85 | 15 |

| HBr | 100 | 60 | 40 |

| HI | 25 | 90 | 10 |

| H₂SO₄ | 100 | <5 | >95 |

Table 2: Illustrative product distribution for the reaction of a tertiary ether with strong acids. Note that with acids having poorly nucleophilic conjugate bases like H₂SO₄, the elimination product is highly favored.

Experimental Protocols

The following section outlines a general methodology for studying the acid-catalyzed cleavage of this compound.

Kinetic Analysis

Objective: To determine the rate constant for the acid-catalyzed cleavage of this compound.

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., HBr in acetic acid)

-

Thermostated reaction vessel

-

Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)

-

Internal standard (e.g., a high-boiling alkane)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Anhydrous sodium sulfate

-

Autosampler vials

Procedure:

-

Prepare a stock solution of this compound and an internal standard in a suitable solvent (e.g., dodecane).

-

In a thermostated reaction vessel, equilibrate the acidic solution to the desired temperature.

-

Initiate the reaction by adding a known volume of the ether stock solution to the pre-heated acid solution with vigorous stirring. Start a timer immediately.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a cold quenching solution.

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Analyze the samples by GC to determine the concentration of the remaining this compound relative to the internal standard.

-

Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant.

Caption: Experimental workflow for the kinetic analysis of ether cleavage.

Product Distribution Analysis

Objective: To identify and quantify the products of the acid-catalyzed cleavage of this compound.

Materials:

-

Same as for kinetic analysis, plus:

-

Gas chromatograph-mass spectrometer (GC-MS) for product identification

-

Authentic standards of the expected products (2-bromo-2-methylpentane, 2-methylpent-2-ene, 2-methylpent-1-ene, and ethanol) for GC calibration.

Procedure:

-

Set up the reaction as described for the kinetic analysis and let it proceed to completion (or for a defined period).

-

Quench the reaction and work up the sample as described previously.

-

Analyze an aliquot of the final reaction mixture by GC-MS to identify the products by comparing their mass spectra with library data and authentic standards.

-

Quantify the products by GC using the internal standard method. Create a calibration curve for each expected product against the internal standard.

-

Calculate the molar percentage of each product to determine the product distribution.

Conclusion

The reaction of this compound with strong acids is a facile process that proceeds through the formation of a stable tertiary carbocation. This intermediate can then undergo either nucleophilic substitution (SN1) to form a tertiary alkyl halide or elimination (E1) to yield alkenes. The reaction conditions, particularly the choice of strong acid and temperature, play a crucial role in determining the reaction rate and the relative distribution of substitution and elimination products. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this and similar ether cleavage reactions, which is essential for applications in synthetic chemistry and for understanding the stability of ether-containing molecules in acidic environments.

References

2-Ethoxy-2-methylpentane: A Technical Guide to Potential Industrial Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-2-methylpentane, a tertiary ether, presents significant potential for various industrial applications, primarily as a high-performance fuel additive and a versatile solvent. Its branched structure and ether linkage impart desirable properties, including a high octane (B31449) rating and excellent solvency for a range of organic compounds. This technical guide consolidates available data on the physicochemical properties, synthesis, and potential industrial uses of this compound, providing a comprehensive resource for researchers and industry professionals exploring its commercial viability.

Introduction

Ethers are a class of organic compounds recognized for their relative inertness and excellent solvent properties.[1][2] In recent decades, certain ethers have gained prominence as fuel additives that enhance combustion efficiency and reduce harmful emissions.[3] this compound (also known as ethyl tert-hexyl ether) is a C8 ether with a tertiary structure that suggests strong potential in these applications. This document outlines the key characteristics of this compound and explores its prospective industrial roles.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to evaluating its suitability for industrial applications. The following table summarizes key computed and, where available, experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [4] |

| Molecular Weight | 130.23 g/mol | [4] |

| CAS Number | 203799-93-3 | [4] |

| Appearance | Colorless liquid (predicted) | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3 | 2.3 | [4] |

Potential Industrial Applications

Based on the properties of structurally similar ethers and general chemical principles, two primary industrial applications for this compound are proposed: as a fuel additive and as an industrial solvent.

Fuel Additive

The addition of oxygenates, such as ethers, to gasoline is a well-established strategy for increasing its octane number and promoting cleaner combustion.[3] Tertiary ethers, in particular, are known to be excellent octane boosters.[3] For instance, Methyl Tertiary-Butyl Ether (MTBE) and Ethyl Tertiary-Butyl Ether (ETBE) have been widely used for this purpose.

| Compound | Structure | Research Octane Number (RON) | Motor Octane Number (MON) |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 115-120 | 100-103 |

| Ethyl tert-butyl ether (ETBE) | C₆H₁₄O | 117-122 | 102-105 |

| tert-Amyl methyl ether (TAME) | C₆H₁₄O | 111-115 | 98-101 |

| This compound (Ethyl tert-hexyl ether) | C₈H₁₈O | Estimated >100 | Estimated >90 |

The branched structure of this compound is expected to contribute to a high octane number, making it a valuable component for blending into gasoline to produce high-performance, cleaner-burning fuels. Industrial production of fuel ethers is typically achieved through the reaction of a tertiary iso-olefin with an alcohol over an acidic catalyst.[1][2][5][6]

Industrial Solvent

Ethers are widely used as solvents in a variety of industrial processes due to their chemical inertness, suitable boiling points, and ability to dissolve a broad range of organic compounds.[1][2] Their low polarity and ability to form hydrogen bonds as acceptors make them effective in numerous applications.[1]

Potential solvent applications for this compound include:

-

Paints, Coatings, and Adhesives: As a solvent, it can be used to dissolve resins, polymers, and other components in formulations for paints, varnishes, and adhesives.

-

Chemical Synthesis: Its inert nature makes it a suitable medium for a variety of chemical reactions, including Grignard reactions and other organometallic syntheses.

-

Extraction Solvent: It could be employed as a solvent for extracting natural products or in liquid-liquid extraction processes in chemical manufacturing.

-

Cleaning and Degreasing: Its ability to dissolve oils and greases suggests its potential use as a component in industrial cleaning and degreasing formulations.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Williamson ether synthesis being a common laboratory-scale method and the acid-catalyzed addition of ethanol (B145695) to an alkene being more suited for industrial production.

Williamson Ether Synthesis (Laboratory Scale)

The Williamson ether synthesis is a versatile method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[7][8][9][10] In the case of a tertiary ether like this compound, the retrosynthetic analysis suggests two possible pathways. The preferred route involves the reaction of a tertiary alkoxide with a primary alkyl halide to minimize the competing elimination reaction.[10]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Synthesis of this compound

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of 2-methyl-2-pentanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

-

Ether Formation: Cool the reaction mixture to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation.

Industrial Scale Synthesis: Acid-Catalyzed Alkene Etherification

For large-scale production, a more economically viable method involves the acid-catalyzed addition of ethanol to a suitable C6 alkene, such as 2-methyl-1-pentene (B165372) or 2-methyl-2-pentene.[1][2] This process is commonly used in refineries to produce fuel ethers.[1][2][5][6]

Caption: Industrial Production of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for flammable ethers and alkanes should be strictly followed.[11][12][13][14]

-

Flammability: Ethers are highly flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area and take precautionary measures against static discharge.

-

Inhalation: Avoid breathing vapors. May cause drowsiness or dizziness.

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound demonstrates significant promise as a valuable industrial chemical. Its predicted high octane number positions it as a strong candidate for a gasoline additive to enhance fuel performance and reduce emissions. Furthermore, its properties as a tertiary ether suggest its utility as a versatile and robust solvent in a variety of industrial applications. Further experimental validation of its performance characteristics, particularly its octane rating and solvency power, is warranted to fully realize its commercial potential. The synthesis of this compound is achievable through established chemical methodologies, adaptable for both laboratory and industrial-scale production.

References

- 1. How - Sustainable Fuels [sustainablefuels.eu]

- 2. neste.com [neste.com]

- 3. AMF [iea-amf.org]

- 4. This compound | C8H18O | CID 22000984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are fuel ethers? - Oxygen-Plus [globalfuelethers.com]

- 6. AMF [iea-amf.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. airgas.com [airgas.com]

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-2-methylpentane from 2-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxy-2-methylpentane, a tertiary ether, from 2-methyl-2-pentanol (B124083) and ethanol (B145695) via the Williamson ether synthesis. The document details the underlying chemical principles, reaction mechanisms, and provides adaptable experimental protocols for the key steps involved: the preparation of the alkyl halide (ethyl bromide) and the sodium alkoxide (sodium 2-methyl-2-pentoxide), followed by the nucleophilic substitution reaction to form the target ether. Purification techniques and characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are also presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. They are widely utilized as solvents, anesthetics, and intermediates in the synthesis of a diverse range of chemical entities, including pharmaceuticals. The synthesis of ethers is, therefore, a fundamental transformation in organic chemistry. The Williamson ether synthesis, a versatile and reliable method, proceeds via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[1]

This guide focuses on the synthesis of a specific tertiary ether, this compound. The synthesis of tertiary ethers via the Williamson method requires careful selection of reactants to avoid competing elimination reactions. The preferred pathway involves the reaction of a tertiary alkoxide with a primary alkyl halide.[2] In this case, 2-methyl-2-pentanol is converted to its corresponding sodium alkoxide, which then reacts with ethyl bromide, derived from ethanol.

Reaction Mechanism and Pathway

The synthesis of this compound from 2-methyl-2-pentanol and ethanol is a two-step process rooted in the Williamson ether synthesis. The overall reaction is as follows:

Step 1: Formation of Sodium 2-methyl-2-pentoxide

2-Methyl-2-pentanol, a tertiary alcohol, is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the sodium 2-methyl-2-pentoxide alkoxide. This alkoxide is a potent nucleophile.

Step 2: Formation of Ethyl Bromide

Ethanol, a primary alcohol, is converted into a suitable electrophile with a good leaving group. A common method is the reaction of ethanol with an acid bromide, such as phosphorus tribromide (PBr(_3)), or hydrobromic acid (HBr) to produce ethyl bromide.

Step 3: Nucleophilic Substitution (S(_N)2) Reaction

The sodium 2-methyl-2-pentoxide then reacts with ethyl bromide in a bimolecular nucleophilic substitution (S(_N)2) reaction. The alkoxide ion attacks the electrophilic carbon of the ethyl bromide, displacing the bromide ion and forming the ether linkage.[1]

The following Graphviz diagram illustrates the overall reaction pathway:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound. The protocols are based on established methods for Williamson ether synthesis and the preparation of the necessary intermediates.

Preparation of Ethyl Bromide from Ethanol

This procedure outlines the synthesis of ethyl bromide from ethanol using sodium bromide and sulfuric acid.

Materials:

-

Ethanol (95%)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H(_2)SO(_4))

-

Water

-

Saturated sodium bisulfite solution

-

Ice

Equipment:

-

Round-bottom flask (100 mL)

-

Condenser

-

Distillation apparatus

-

Separatory funnel

-

Beakers

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add 10 mL of 95% ethanol and 9 mL of water.

-

While shaking and cooling the flask in an ice bath, slowly add 19 mL of concentrated sulfuric acid.

-

Allow the mixture to cool to room temperature.

-

Add 15 g of finely powdered sodium bromide and a few boiling chips to the flask.

-

Assemble the distillation apparatus, ensuring the receiving flask is cooled in an ice bath and contains 5 mL of saturated sodium bisulfite solution.

-

Gently heat the reaction mixture to initiate distillation. Control the heating to maintain a steady rate of distillation.

-

Collect the distillate until no more ethyl bromide is observed. The crude ethyl bromide will form a lower layer in the receiving flask.

-

Transfer the contents of the receiving flask to a separatory funnel and separate the lower layer of crude ethyl bromide.

-

Wash the crude ethyl bromide with a small amount of cold water, then with a small amount of 5% sodium bicarbonate solution, and finally with water again.

-

Dry the ethyl bromide over anhydrous calcium chloride.

-

Purify the ethyl bromide by simple distillation, collecting the fraction boiling at 37-40 °C. The expected yield is approximately 10 g.

Preparation of Sodium 2-methyl-2-pentoxide

This protocol describes the in-situ generation of sodium 2-methyl-2-pentoxide from 2-methyl-2-pentanol and sodium hydride.

Materials:

-

2-Methyl-2-pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer

-

Nitrogen or argon gas inlet

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, a magnetic stirrer, and a nitrogen or argon inlet.

-

In the flask, place a calculated amount of sodium hydride (a slight molar excess relative to the alcohol).

-

Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.

-